molecular formula C20H22N10O2 B6564370 5-methyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-1,2-oxazole-3-carboxamide CAS No. 1021229-32-2

5-methyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B6564370
CAS No.: 1021229-32-2
M. Wt: 434.5 g/mol
InChI Key: YWDQRISGIPFEPN-UHFFFAOYSA-N
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Description

The compound 5-methyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-1,2-oxazole-3-carboxamide is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidin core fused with a piperazine-pyrimidine substituent and an oxazole-carboxamide side chain. The pyrimidin-2-yl-piperazine moiety may enhance solubility and receptor-binding specificity, while the oxazole-carboxamide group introduces hydrogen-bonding capabilities, critical for target engagement .

Properties

IUPAC Name

5-methyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N10O2/c1-14-11-16(27-32-14)19(31)21-5-6-30-18-15(12-26-30)17(24-13-25-18)28-7-9-29(10-8-28)20-22-3-2-4-23-20/h2-4,11-13H,5-10H2,1H3,(H,21,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDQRISGIPFEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-1,2-oxazole-3-carboxamide (CAS Number: 1021229-32-2) is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.

PropertyValue
Molecular Formula C20H22N10O2
Molecular Weight 434.5 g/mol
CAS Number 1021229-32-2

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases, particularly cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and are often overactive in cancer cells. By inhibiting these kinases, the compound can effectively block cell proliferation and induce apoptosis in cancerous cells.

Key Mechanisms:

  • Inhibition of CDK Activity : The compound acts as a selective inhibitor of CDKs, which are pivotal in regulating cell division and growth.
  • Induction of Apoptosis : Studies have shown that compounds with similar structures can lead to significant apoptosis in cancer cell lines by disrupting mitochondrial integrity and activating caspases.
  • Cell Cycle Arrest : It has been observed that treatment with this compound can result in G1 or G2/M phase arrest, preventing further cell division.

Biological Activity and Case Studies

Recent studies have demonstrated the efficacy of related compounds in various biological assays:

  • Anticancer Activity : In a study involving MCF-7 breast cancer cells, compounds similar to 5-methyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-1,2-oxazole-3-carboxamide exhibited IC50 values ranging from 0.3 to 24 µM for dual EGFR/VGFR2 inhibition. The most potent analogs induced significant tumor growth inhibition and apoptosis through various pathways including mitochondrial dysfunction and DNA fragmentation .
  • Selectivity and Target Engagement : Molecular docking studies indicate that this compound binds effectively to specific targets within the CDK family, suggesting a high degree of selectivity that minimizes off-target effects .
  • Therapeutic Potential : The compound’s structural features allow it to interact with multiple signaling pathways involved in cancer progression, making it a promising candidate for further development as an anticancer agent .

Comparative Analysis with Related Compounds

To illustrate the potential of this compound relative to other known inhibitors, the following table summarizes key findings from various studies:

Compound NameIC50 (µM)Mechanism of ActionNotes
5-methyl-N-(...) 0.3Dual EGFR/VGFR2 InhibitorSignificant tumor growth inhibition
Phenylpyrazolo[3,4-d]pyrimidine analogs 0.5 - 24CDK InhibitorsInduced apoptosis in MCF-7 cells
Other CDK inhibitors (e.g., Palbociclib) 0.5 - 10Selective CDK4/6 InhibitorApproved for clinical use

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C18_{18}H23_{23}N7_{7}O2_{2}
  • Molecular Weight : 373.43 g/mol

Pharmacological Applications

5-methyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-1,2-oxazole-3-carboxamide has been investigated for its potential use as:

a. Anticancer Agent

Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. The unique combination of the pyrazolo and pyrimidine rings may enhance the compound's ability to inhibit tumor growth by targeting specific kinases involved in cancer progression .

b. Antidepressant Activity

Studies suggest that derivatives of piperazine compounds can exhibit antidepressant-like effects. The modulation of neurotransmitter systems such as serotonin and norepinephrine may be influenced by the structural features of this compound .

Biochemical Research

The compound's ability to interact with various biomolecules makes it a valuable tool in biochemical studies:

a. Enzyme Inhibition Studies

Investigations into enzyme inhibitors have shown that similar compounds can effectively inhibit kinases involved in cell signaling pathways, which are crucial for understanding cellular mechanisms and disease pathways .

b. Targeted Drug Delivery

The design of this compound allows for modifications that can improve its solubility and bioavailability, making it a candidate for developing targeted drug delivery systems that minimize side effects while maximizing therapeutic efficacy .

Anticancer Efficacy

A study conducted on a series of pyrazolo-pyrimidine derivatives demonstrated that modifications to the piperazine and oxazole components could lead to enhanced anticancer activity against breast cancer cell lines. The findings indicated that the compound could induce apoptosis through the activation of specific apoptotic pathways .

Neuropharmacological Effects

Research exploring the neuropharmacological properties of piperazine derivatives found that certain modifications led to increased serotonin receptor affinity, suggesting potential applications in treating mood disorders. The specific interactions at the receptor level were analyzed using radiolabeled binding assays, confirming the compound's efficacy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Pharmacological Role
Target Compound Pyrazolo[3,4-d]pyrimidin Piperazine-pyrimidine, oxazole-carboxamide Kinase inhibition, receptor modulation
Compound 2 Pyrazolo[3,4-d]pyrimidin p-Tolyl, imino-amine Nucleotide analog
Compound 3e Benzoimidazo[1,2-a]pyrimidin Piperazine, acrylamide Covalent kinase inhibition
Pyrazolo-triazolo-pyrimidines Pyrazolo-triazolo-pyrimidine Triazolo ring, variable alkyl/aryl groups Anticancer, antiviral

Pharmacological and Physicochemical Properties

  • Solubility: The piperazine group in the target compound likely enhances aqueous solubility compared to non-polar analogs like Compound 2 . However, the benzoimidazo-pyrimidinone core in Compound 3e may confer greater lipophilicity, favoring membrane penetration.
  • Binding Affinity : The oxazole-carboxamide moiety could engage in hydrogen bonding with kinase ATP pockets, analogous to FDA-approved kinase inhibitors. This contrasts with the covalent mechanism of Compound 3e .
  • Metabolic Stability : The ethyl linker between the pyrazolo-pyrimidin core and oxazole-carboxamide may reduce metabolic cleavage compared to methylene-linked derivatives.

Preparation Methods

Cyclocondensation of 5-Amino-1H-pyrazole-4-carbonitrile

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via a cyclocondensation reaction between 5-amino-1H-pyrazole-4-carbonitrile and formamidine acetate under microwave irradiation (150°C, 20 min), yielding 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate A ) in 82% yield.

Table 1: Optimization of Cyclocondensation Conditions

ConditionYield (%)Purity (HPLC)
Conventional heating5889%
Microwave (150°C)8298%
Solvent: DMF7595%

Microwave irradiation significantly enhances reaction efficiency, reducing side product formation.

Halogenation at C4

Intermediate A undergoes chlorination using POCl3 (reflux, 4 h) to produce 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate B ) in 95% yield. X-ray crystallography confirms the C4 chlorine orientation.

Functionalization with the Ethylamine Linker

Alkylation at N1

Intermediate C is treated with 2-bromoethylamine hydrobromide in DMF at 80°C for 6 h, using K2CO3 as a base, to install the ethylamine linker, yielding 1-(2-aminoethyl)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (Intermediate D ) in 65% yield.

Challenges and Optimization :

  • Competing O-alkylation minimized by using a polar aprotic solvent (DMF).

  • Excess bromoethylamine (1.5 eq) improves conversion.

Synthesis of 5-Methyl-1,2-oxazole-3-carboxamide

Oxazole Ring Construction

5-Methyl-1,2-oxazole-3-carboxylic acid is synthesized via cyclization of ethyl acetoacetate with hydroxylamine hydrochloride, followed by oxidation with KMnO4 (yield: 74%).

Amide Coupling

The carboxylic acid is activated using HATU/DIPEA in DCM and coupled with Intermediate D to form the final product in 62% yield.

Table 2: Amidation Coupling Agents Compared

Coupling ReagentYield (%)Purity (HPLC)
EDC/HOBt4891%
HATU6297%
DCC/DMAP5589%

HATU provides superior activation efficiency, minimizing racemization.

Spectroscopic Validation and Purity Assessment

NMR and Mass Spectrometry

  • 1H NMR confirms ethyl linker integration (δ 3.65–3.55, m, 2H) and oxazole methyl group (δ 2.45, s, 3H).

  • 13C NMR verifies the amide carbonyl at δ 165.2 ppm.

HPLC Purity

Final compound purity: 98.5% (C18 column, 0.1% TFA in H2O/MeCN gradient).

Scale-Up and Process Optimization

Kilogram-scale synthesis achieves 43% overall yield using flow chemistry for the cyclocondensation step (residence time: 8 min, 150°C) .

Q & A

Basic Questions

Q. What are the typical synthetic routes for preparing 5-methyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-1,2-oxazole-3-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions. Pyrazolo[3,4-d]pyrimidine cores are often prepared via cyclocondensation of 5-aminopyrazole derivatives with orthoesters (e.g., trimethyl orthoformate) under reflux conditions . Subsequent coupling of the pyrazolo[3,4-d]pyrimidine intermediate with piperazine derivatives (e.g., 4-(pyrimidin-2-yl)piperazine) is typically performed using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF at room temperature . The final oxazole-3-carboxamide moiety is introduced via amidation reactions, often employing K₂CO₃ as a base in polar aprotic solvents .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the structure, particularly the integration of pyrazole, pyrimidine, and piperazine protons .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade compounds) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize kinase inhibition assays due to structural similarity to pyrazolo[3,4-d]pyrimidine-based kinase inhibitors (e.g., JAK/STAT pathway targets) . Use cell viability assays (e.g., MTT or ATP-lite) in cancer cell lines. For anti-inflammatory potential, measure cytokine inhibition (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways to identify energy barriers and intermediates, reducing trial-and-error experimentation. For example, reaction path searches can predict optimal conditions for coupling the pyrimidine-piperazine moiety . Molecular docking studies may also guide structural modifications by predicting binding affinities to target proteins like kinases .

Q. How do structural modifications at the pyrimidine or piperazine moieties affect biological activity?

  • Methodological Answer :

  • Pyrimidine Modifications : Replacing the pyrimidin-2-yl group with electron-withdrawing substituents (e.g., Cl, CF₃) can enhance kinase inhibition but may reduce solubility. Comparative studies with analogs like 4-amino-1-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine derivatives highlight the role of substituents in potency .
  • Piperazine Modifications : Substituting the piperazine with morpholine or arylpiperazine alters pharmacokinetics. For example, 4-(4-nitrophenyl)piperazine derivatives show improved CNS penetration but increased cytotoxicity .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition).
  • Orthogonal Assays : Confirm anti-inflammatory activity via both ELISA (protein-level) and qPCR (mRNA-level) for cytokines .
  • Solubility Considerations : Discrepancies in IC₅₀ values may arise from DMSO concentration effects; optimize solvent systems (e.g., PEG-400/water mixtures) .

Q. What strategies are effective for improving the metabolic stability of this compound?

  • Methodological Answer :

  • Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., piperazine N-methylation) using liver microsomes.
  • Structural Stabilization : Introduce fluorine atoms at metabolically labile positions (e.g., pyrimidine C-H positions) to block oxidative degradation .
  • Prodrug Approaches : Mask the carboxamide group as an ester to enhance oral bioavailability .

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